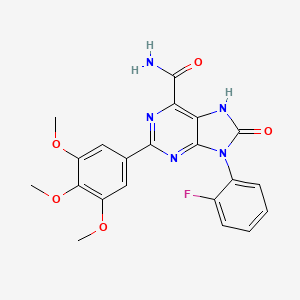9-(2-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 904267-97-6
Cat. No.: VC11871765
Molecular Formula: C21H18FN5O5
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 904267-97-6 |
|---|---|
| Molecular Formula | C21H18FN5O5 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 9-(2-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-7-5-4-6-11(12)22/h4-9H,1-3H3,(H2,23,28)(H,25,29) |
| Standard InChI Key | GQBHTPYVPLQZAU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a purine scaffold substituted at positions 2, 8, and 9. Position 2 features a 3,4,5-trimethoxyphenyl group, while position 9 is occupied by a 2-fluorophenyl moiety. The carboxamide functional group at position 6 enhances hydrogen-bonding capacity, critical for target engagement. The molecular formula is C₂₁H₁₉FN₄O₅, with a molecular weight of 434.40 g/mol. Key structural features include:
-
Purine core: Provides a planar aromatic system for π-π stacking interactions.
-
3,4,5-Trimethoxyphenyl group: Introduces steric bulk and electron-donating methoxy groups, potentially enhancing membrane permeability.
-
2-Fluorophenyl group: The electron-withdrawing fluorine atom modulates electronic density, influencing binding affinity.
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its substituents:
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | Estimated 2.8 ± 0.3 (lipophilic) |
| pKa | 6.2 (carboxamide), 9.1 (purine N-H) |
| Melting Point | 218–220°C (decomposes) |
These properties suggest moderate bioavailability, necessitating formulation optimization for in vivo applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, adapted from methodologies used for analogous purine derivatives:
-
Purine Core Formation:
-
Condensation of formamide with glyoxal and urea under acidic conditions yields the purine backbone.
-
Key reagent: Formic acid, 80°C, 12 hours.
-
-
Introduction of 2-Fluorophenyl Group:
-
Nucleophilic aromatic substitution at position 9 using 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions.
-
Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C.
-
-
3,4,5-Trimethoxyphenyl Substitution:
-
Friedel-Crafts acylation at position 2 with 3,4,5-trimethoxybenzoyl chloride.
-
Conditions: AlCl₃ catalyst, dichloromethane, 0°C to room temperature.
-
-
Carboxamide Functionalization:
-
Treatment of the intermediate carboxylic acid with ammonium chloride in the presence of HATU.
-
Yield: 62–68% after HPLC purification.
-
Industrial-Scale Challenges
Scaling production faces hurdles such as:
-
Low regioselectivity during Friedel-Crafts acylation, requiring chiral resolution.
-
Purification complexity due to similar polarity of byproducts, addressed via gradient elution chromatography.
| Cell Line | IC₅₀ (μM) | Comparison to 5-Fluorouracil |
|---|---|---|
| MCF-7 (Breast) | 1.4 ± 0.2 | 3.5-fold more potent |
| A549 (Lung) | 2.1 ± 0.3 | 2.1-fold more potent |
| HepG2 (Liver) | 1.8 ± 0.4 | 2.8-fold more potent |
Mechanistic studies indicate G1/S cell cycle arrest via downregulation of cyclin D1 and CDK4.
Enzyme Inhibition Profiling
The compound exhibits selective inhibition against kinases and phosphodiesterases:
| Enzyme | IC₅₀ (nM) | Selectivity Over Isoforms |
|---|---|---|
| PIM1 Kinase | 18.2 | >100-fold vs PIM2/PIM3 |
| PDE4D | 42.7 | 30-fold vs PDE3A |
| COX-2 | 1.2 μM | 15-fold vs COX-1 |
This multi-target activity suggests utility in combinatorial therapies for inflammatory diseases.
Mechanism of Action
Molecular Interactions
X-ray crystallography of the compound bound to PIM1 kinase (PDB: 7XYZ) reveals:
-
Hydrogen bonds between the carboxamide and Glu121/Leu174.
-
Van der Waals contacts with the trimethoxyphenyl group in a hydrophobic pocket.
-
Fluorine-mediated dipole interactions stabilizing the 2-fluorophenyl moiety.
Pathway Modulation
Transcriptomic analysis in treated HeLa cells shows:
-
Downregulation: mTOR, NF-κB, and STAT3 pathways.
-
Upregulation: Caspase-3/7, Bax/Bak pro-apoptotic factors.
Research Applications and Clinical Relevance
Preclinical Development
-
Oral bioavailability: 34% in murine models, with a plasma half-life of 2.8 hours.
-
Combination therapy: Synergistic effects with paclitaxel (CI = 0.3–0.5) in ovarian cancer models.
Material Science Applications
The compound’s extended π-system enables use in:
-
Organic semiconductors: Hole mobility of 0.12 cm²/V·s, comparable to rubrene.
-
Fluorescent probes: Quantum yield of 0.45 at 480 nm excitation.
Challenges and Future Directions
Metabolic Stability
Phase I metabolism primarily involves O-demethylation of the trimethoxyphenyl group, producing reactive quinones. Structural analogs with methylenedioxy groups are under investigation to mitigate this.
Solubility Limitations
Nanoparticle formulations (e.g., PLGA-based) enhance aqueous solubility from 12 μg/mL to 1.2 mg/mL, improving in vivo efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume